N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide: is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a benzoxadiazole ring system, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. The sulfonamide group attached to the benzoxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-methylphenylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzoxadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme inhibition studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as carbonic anhydrase and proteases.
Comparison with Similar Compounds
- N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-carboxamide
- N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-thiol
- N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-amine
Uniqueness: N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-(2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-5-2-3-6-10(9)16-20(17,18)12-8-4-7-11-13(12)15-19-14-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYHKONSVVMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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